![molecular formula C14H16N2O3 B2604169 N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-68-4](/img/structure/B2604169.png)
N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MEIO, is a novel compound that has gained significant attention in the scientific community due to its remarkable properties. MEIO belongs to the class of indole-based compounds and is synthesized through a simple and efficient method.
Scientific Research Applications
Overview
N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound of significant interest in the realm of scientific research, particularly due to its potential involvement in various biochemical and pharmacological pathways. While direct studies on this specific compound may be limited, its structural and functional analogies with other well-researched compounds provide a basis for understanding its potential applications. The following information synthesizes findings from related research areas, highlighting the scientific relevance of compounds with similar chemical structures or functional roles.
Relevance in Neuropharmacology
Compounds structurally similar to N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, especially those interacting with the NMDA receptor and AMPA receptor, play crucial roles in neuropharmacology. For instance, ketamine, an NMDA receptor antagonist, has been extensively studied for its antidepressant effects, revealing a potential pathway for treating depression and other mood disorders (Yang et al., 2012). This suggests that compounds affecting similar receptors could offer new avenues for psychiatric and neurological treatment strategies.
Antidepressant and Analgesic Properties
Research into compounds affecting the glutamatergic system, such as methoxetamine, a ketamine analog, has shed light on their potent antidepressant and analgesic properties. These findings open the door to exploring compounds like N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for similar uses, given their potential to modulate synaptic neurotransmission and influence mood and pain perception (Zanda et al., 2016; Eldufani et al., 2018).
Neuroprotective Effects
Another intriguing aspect of research focuses on the neuroprotective effects of certain NMDA receptor antagonists. These compounds have been demonstrated to offer protection against neurotoxicity induced by various factors, suggesting that N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could potentially share these neuroprotective properties, especially in contexts of brain injury or neurodegeneration (Horak et al., 2014).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-12(10-5-3-4-6-11(10)16-9)13(17)14(18)15-7-8-19-2/h3-6,16H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALOWARIRQETDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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